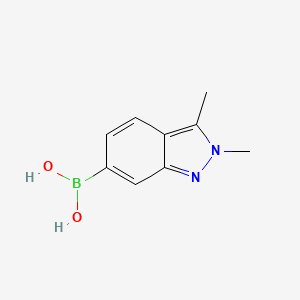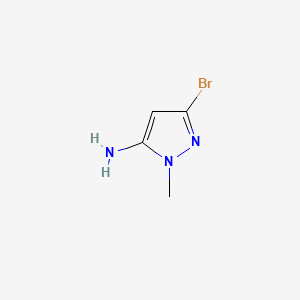
2-(3,4-二羟基苯基)-6-乙基-3-羟基色酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid compound known for its antioxidant properties. It is a derivative of quercetin, a naturally occurring polyphenol found in various fruits, vegetables, and grains. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
科学研究应用
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and cancer.
Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its antioxidant properties.
作用机制
Target of Action
The compound 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one, also known as Quercetin , has several primary targets. It is a specific inhibitor of quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria . These targets play crucial roles in cellular metabolism and energy production.
Mode of Action
Quercetin interacts with its targets by inhibiting their activity. For instance, it inhibits QR2, potentially causing lethal oxidative stress in plasmodium, contributing to killing the malaria-causing parasites . The inhibition of these targets leads to changes in cellular metabolism and energy production.
Biochemical Pathways
The inhibition of QR2 affects the metabolism of toxic quinolines, leading to oxidative stress . This stress can disrupt various biochemical pathways, particularly those involved in energy production and cellular metabolism. The downstream effects of this disruption can lead to cell death, particularly in harmful organisms like plasmodium.
Pharmacokinetics
It is known to accumulate in various organs, including the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen .
Result of Action
The result of Quercetin’s action at the molecular and cellular level is the disruption of normal cellular functions in targeted cells, leading to oxidative stress and potential cell death . This can have therapeutic effects, such as killing malaria-causing parasites.
Action Environment
The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to quinones.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Replaces hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced flavonoid derivatives
Substitution: Halogenated or alkylated flavonoid derivatives
相似化合物的比较
Similar Compounds
Quercetin: 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Catechin: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Dopamine: 3,4-Dihydroxyphenethylamine
Uniqueness
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other flavonoids. Its ethyl group at the 6-position and hydroxyl group at the 3-position contribute to its distinct chemical properties and biological activities.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVMXCHFANPQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735071 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-76-9 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)




![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)


